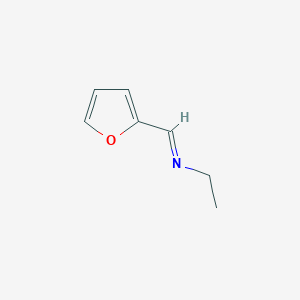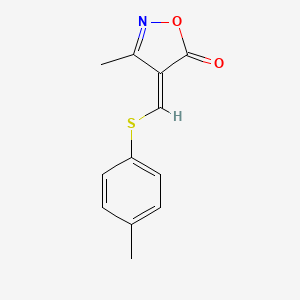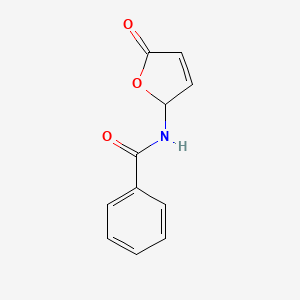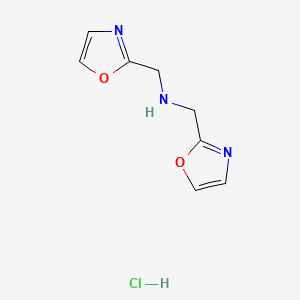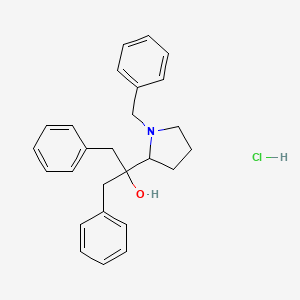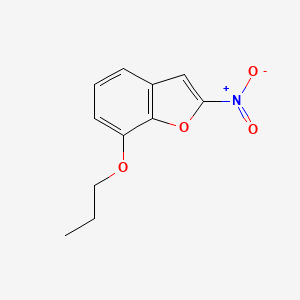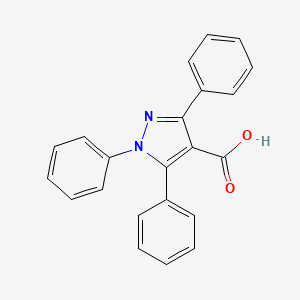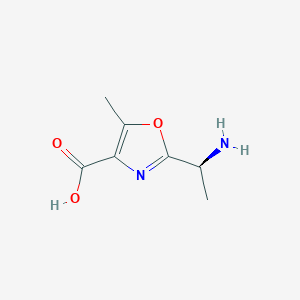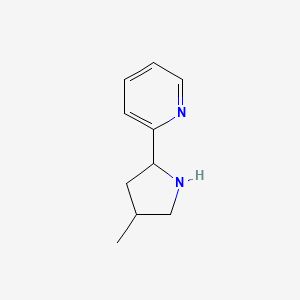
(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile is an organic compound characterized by its unique structure, which includes a furan ring, a nitrile group, and bis(methylthio)methylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with a suitable nitrile compound under basic conditions, followed by the introduction of bis(methylthio)methylene group through a thiolation reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring and bis(methylthio)methylene moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group or the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and bis(methylthio)methylene moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted derivatives at the nitrile group or furan ring.
Aplicaciones Científicas De Investigación
(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(Bis(methylthio)methylene)-3-oxopent-4-enenitrile: Lacks the furan ring but has similar reactivity.
5-(Furan-2-yl)-3-oxopent-4-enenitrile: Lacks the bis(methylthio)methylene group but retains the furan ring and nitrile group.
Uniqueness
(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the furan ring and bis(methylthio)methylene moiety allows for a diverse range of chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H11NO2S2 |
|---|---|
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
(E)-2-[bis(methylsulfanyl)methylidene]-5-(furan-2-yl)-3-oxopent-4-enenitrile |
InChI |
InChI=1S/C12H11NO2S2/c1-16-12(17-2)10(8-13)11(14)6-5-9-4-3-7-15-9/h3-7H,1-2H3/b6-5+ |
Clave InChI |
VOQDXISPVPDHSV-AATRIKPKSA-N |
SMILES isomérico |
CSC(=C(C#N)C(=O)/C=C/C1=CC=CO1)SC |
SMILES canónico |
CSC(=C(C#N)C(=O)C=CC1=CC=CO1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



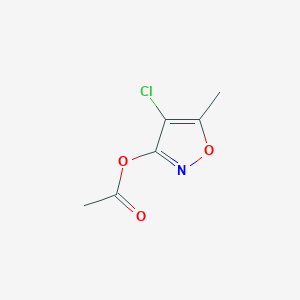
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

